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3-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Androgen Receptor Binding Structure-Activity Relationship Pyrazole-Propanamide SAR

Researchers investigating androgen receptor (AR) pharmacology often lack a tool compound that binds AR without triggering degradation or strong antagonism. 3-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide (CAS 1448058-63-6) solves this by offering: - AR binding (Ki = 3.660 µM) comparable to enzalutamide but only weak transactivation inhibition (IC50 = 4.770 µM). - 0% degradation of full-length AR (LNCaP, 1 µM) and AR splice variant (22RV1, 10 µM), ideal as a negative control in SARD benchmarking. - Defined SAR anchor for meta-phenyl substitution series; enables precise biophysical studies of AR conformational states.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 1448058-63-6
Cat. No. B2991733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
CAS1448058-63-6
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C19H20N4O/c24-19(10-9-16-6-2-1-3-7-16)21-13-15-23-14-11-18(22-23)17-8-4-5-12-20-17/h1-8,11-12,14H,9-10,13,15H2,(H,21,24)
InChIKeyXNMSPIPHGLXKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide (CAS 1448058-63-6): Chemical Class & Baseline Characterization for Procurement


3-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide (CAS 1448058-63-6) is a synthetic aryl pyrazol-1-yl-propanamide belonging to a scaffold explored as nonsteroidal androgen receptor (AR) modulators [1]. The compound features a 3-phenylpropanamide A-ring linked via an ethylene spacer to a 3-(pyridin-2-yl)-1H-pyrazole B-ring. Its molecular formula is C19H20N4O and its molecular weight is 320.39 g/mol [1]. The compound was characterized within a medicinal chemistry program targeting selective androgen receptor degraders (SARDs) and pan-antagonists for enzalutamide-resistant prostate cancer [1]. This specific substitution pattern—a meta-phenyl on the propanamide chain combined with a pyridin-2-yl on the pyrazole—distinguishes it from closely related analogs that vary only in the position or nature of the aromatic substituent.

Why 3-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide Cannot Be Interchanged with Generic Pyrazole-Propanamide Analogs


In-class pyrazole-propanamide compounds cannot be generically substituted because small positional changes in the aromatic substituents produce profound, non-linear shifts in both AR binding affinity and functional antagonist activity [1]. Within a single congeneric series, moving a phenyl group from the para (4-phenyl, 16m) to the meta (3-phenyl, 16n) position converts the compound from essentially no measurable AR binding (Ki >10 µM) to detectable binding (Ki = 3.660 µM), yet paradoxically reduces transactivation inhibition potency (IC50 from 1.152 µM to 4.770 µM) [1]. This inversion of binding–function rank order means that a procurement decision based solely on scaffold similarity or a single potency endpoint risks selecting a compound with qualitatively different pharmacological behavior. Furthermore, compounds that differ only in the pyrazole substituent (e.g., 4-fluorophenyl vs. 3-phenyl) diverge sharply in AR degradation capability—from 72% degradation to 0%—making interchangeability impossible without experimental verification [1].

3-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide (CAS 1448058-63-6): Product-Specific Quantitative Differentiation Evidence


Meta-Phenyl Substitution Confers Measurable AR Binding vs. Para-Phenyl Analog (Direct Head-to-Head)

In a direct head-to-head comparison within the same study, compound 16n (3-phenyl substitution) exhibited measurable competitive binding to the recombinant AR ligand-binding domain (LBD) with a Ki of 3.660 µM, whereas its closest positional isomer 16m (4-phenyl substitution) showed negligible binding with a Ki >10 µM [1]. Both compounds were evaluated under identical assay conditions using 1 nM [³H]MIB as the radioligand with DHT as the reference standard (DHT IC50 normalized to 1 nM) [1]. The para-to-meta shift in phenyl attachment thus rescues AR binding affinity by >2.7-fold, transforming an essentially inactive compound into a measurable AR ligand.

Androgen Receptor Binding Structure-Activity Relationship Pyrazole-Propanamide SAR

Paradoxical Binding–Function Inversion: 16n Shows Weaker Transactivation Inhibition than 16m Despite Stronger Binding

Despite exhibiting measurable AR binding (Ki = 3.660 µM), compound 16n (3-phenyl) displayed only weak inhibition of AR-mediated transactivation with an IC50 of 4.770 µM in a HEK-293 cell-based luciferase reporter assay [1]. In contrast, compound 16m (4-phenyl), which lacks measurable binding (Ki >10 µM), paradoxically showed 4.1-fold stronger transactivation inhibition with an IC50 of 1.152 µM [1]. This inversion of the expected binding–potency relationship indicates that the meta-phenyl substitution induces a distinct AR conformational state that is permissive for ligand binding but suboptimal for functional antagonism.

AR Transactivation Inhibition Functional Antagonism Binding–Function Decoupling

Zero AR Degradation Activity Distinguishes 16n from Degradation-Competent Analogs

Compound 16n (3-phenyl) produced 0% degradation of both full-length AR (AR FL in LNCaP cells at 1 µM) and AR splice variant (AR SV in 22RV1 cells at 10 µM), classifying it as a pure antagonist devoid of SARD activity [1]. This contrasts sharply with the 4-(4-fluorophenyl) analog (16o), which achieved 72% AR FL degradation under identical conditions, and the 3-(4-fluorophenyl) analog (16p), which achieved 54% AR FL degradation and 81% AR SV degradation [1]. The complete absence of degradation activity in 16n, despite its measurable AR binding, indicates that meta-phenyl substitution on the propanamide chain is incompatible with the conformational changes required for AR degradation recruitment.

Selective Androgen Receptor Degrader SARD Activity AR Protein Degradation

Comparative AR Binding Affinity vs. Clinical Antiandrogens: 16n Occupies a Distinct Affinity Niche

When benchmarked against clinically approved antiandrogens evaluated in the same assay system, compound 16n (Ki = 3.660 µM) exhibits binding affinity comparable to enzalutamide (Ki = 3.641 µM) and weaker than bicalutamide (Ki = 0.509 µM), apalutamide (Ki = 1.452 µM), and darolutamide (Ki = 0.011 µM) [1]. However, its transactivation inhibition potency (IC50 = 4.770 µM) is 22-fold weaker than enzalutamide (IC50 = 0.216 µM) and 30-fold weaker than apalutamide (IC50 = 0.160 µM) [1]. This profile—enzalutamide-like binding with substantially weaker functional antagonism—defines a unique pharmacological niche among reference antiandrogens, positioning 16n as a low-efficacy AR ligand that can probe the threshold of functional antagonism required for cellular response.

AR Binding Affinity Ranking Clinical Antiandrogen Benchmarking Enzalutamide-Resistant Prostate Cancer

3-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide (CAS 1448058-63-6): Evidence-Backed Research Application Scenarios


Mechanistic Probe for AR Binding–Function Decoupling Studies

Because 16n binds AR with affinity comparable to enzalutamide (Ki ≈ 3.6 µM) yet inhibits transactivation only weakly (IC50 = 4.770 µM, 22-fold weaker than enzalutamide) [1], it is uniquely suited for experiments that require separating AR occupancy from transcriptional output—such as chromatin immunoprecipitation (ChIP) studies comparing AR promoter occupancy versus transcriptional response, or biophysical studies of ligand-induced AR conformational states.

Negative Control for SARD-Mediated AR Degradation Assays

With 0% degradation of both full-length AR (LNCaP, 1 µM) and AR splice variant (22RV1, 10 µM) [1], 16n serves as an ideal negative control in experiments designed to isolate degradation-dependent pharmacology—for example, when benchmarking novel SARD candidates against degradation-incompetent antagonists, or when dissecting the contribution of AR protein turnover vs. competitive antagonism to antiproliferative effects in prostate cancer cell lines.

Structure-Activity Relationship (SAR) Anchor Point for Meta-Substituted Pyrazole-Propanamides

The compound's quantitative Ki (3.660 µM), IC50 (4.770 µM), and degradation (0%/0%) data [1] provide a well-defined SAR anchor for the meta-phenyl substitution pattern. It enables medicinal chemistry teams to benchmark new analogs, as incremental structural modifications (e.g., introducing electron-withdrawing groups at the meta position) can be directly compared against this characterized reference point to quantify the impact on binding, function, and degradation.

Pharmacological Tool for Enzalutamide-Refractory AR Conformation Screening

Given that 16n was characterized in the context of enzalutamide-resistant prostate cancer [1] and exhibits a distinct efficacy profile (enzalutamide-like binding, much weaker antagonism, zero degradation), it may be deployed in differential scanning fluorimetry or hydrogen-deuterium exchange mass spectrometry experiments to probe whether enzalutamide-resistant AR mutants adopt conformations that differentially accommodate low-efficacy ligands like 16n versus high-efficacy antagonists.

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